molecular formula C16H21N5O2 B4479918 3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4479918
M. Wt: 315.37 g/mol
InChI Key: GJULKZIQHVIFCO-UHFFFAOYSA-N
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Description

The compound 3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a benzotriazinone derivative characterized by a 1,2,3-benzotriazin-4(3H)-one core substituted with a 4-methylpiperazinyl carbonyl propyl group. Benzotriazinones are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and organic synthesis . The 4-methylpiperazine moiety is a common pharmacophore in pharmaceuticals, often enhancing solubility and influencing receptor binding .

Properties

IUPAC Name

3-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-14(16(23)20-10-8-19(2)9-11-20)21-15(22)12-6-4-5-7-13(12)17-18-21/h4-7,14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJULKZIQHVIFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzotriazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the 4-Methylpiperazino Group: This step involves the reaction of the intermediate with 4-methylpiperazine, often facilitated by coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Benzotriazinone derivatives exhibit significant structural diversity due to substitutions at the 3-position. Key analogs include:

3-{3-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one (CAS: 903188-09-0) Substituent: A benzodioxin-carbonyl piperazinyl group.

3-{3-[4-(2-Fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one (CAS: 919725-01-2)

  • Substituent : A 2-fluorophenyl piperazinyl group.
  • Properties : Fluorine substitution enhances metabolic stability and may improve blood-brain barrier penetration .

Azinphos-methyl (CAS: 86-50-0)

  • Substituent : A phosphorodithioate group.
  • Application : Acts as an acetylcholinesterase inhibitor, used as an insecticide. Demonstrates higher toxicity compared to the target compound .

Example 19 from

  • Substituent : Indolyl-dihydropyridinylpropyl group.
  • Application : Targets serotonin receptors for antidepressant activity, highlighting the role of aromatic heterocycles in CNS drug design .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Substituent
Target Compound ~375.4 ~1.5 Moderate (~0.1) 4-Methylpiperazino carbonyl propyl
3-{3-[4-(Benzodioxin-carbonyl)...} 495.5 ~2.8 Low (<0.01) Benzodioxin-carbonyl piperazinyl
Azinphos-methyl 317.3 3.2 Insoluble Phosphorodithioate
Example 19 ~402.4 ~2.5 Moderate (~0.05) Indolyl-dihydropyridinylpropyl

*Estimated using fragment-based methods.

  • Solubility: The 4-methylpiperazino group in the target compound improves aqueous solubility compared to lipophilic substituents (e.g., benzodioxin).
  • logP : The target compound’s logP (~1.5) suggests balanced lipophilicity for oral bioavailability, contrasting with Azinphos-methyl’s higher logP (3.2), which correlates with its agrochemical use .

Stability and Toxicity

  • Stability: DEPBT-activated analogs () are moisture-sensitive, but the target compound’s 4-methylpiperazino group may enhance hydrolytic stability compared to phosphorodithioates .
  • Toxicity : The target compound is expected to have lower acute toxicity than Azinphos-methyl, which is classified as extremely hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-{1-[(4-methylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

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